(2S,4R)-4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC16781861
Molecular Formula: C12H15BrClNO2
Molecular Weight: 320.61 g/mol
* For research use only. Not for human or veterinary use.
![(2S,4R)-4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride -](/images/structure/VC16781861.png)
Specification
Molecular Formula | C12H15BrClNO2 |
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Molecular Weight | 320.61 g/mol |
IUPAC Name | 4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C12H14BrNO2.ClH/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9;/h1-4,9,11,14H,5-7H2,(H,15,16);1H |
Standard InChI Key | PLADUNWTKKPQQP-UHFFFAOYSA-N |
Canonical SMILES | C1C(CNC1C(=O)O)CC2=CC=C(C=C2)Br.Cl |
Introduction
Structural and Stereochemical Characteristics
Pyrrolidine derivatives are five-membered nitrogen-containing heterocycles prized for their conformational rigidity and ability to interact with biological targets. The (2S,4R) configuration of this compound introduces two stereocenters, which are critical for its molecular recognition and activity. The 4-bromophenylmethyl substituent enhances lipophilicity and may influence binding affinity to hydrophobic pockets in target proteins .
Molecular Formula:
(calculated for the hydrochloride salt).
Key Structural Features:
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Pyrrolidine Core: Provides a rigid scaffold for functional group placement.
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Carboxylic Acid Group: Enhances water solubility and enables salt formation (e.g., hydrochloride).
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4-Bromophenylmethyl Group: Introduces electron-withdrawing and steric effects, potentially modulating receptor interactions .
Synthetic Routes and Optimization
While no direct synthesis of (2S,4R)-4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is documented, analogous compounds suggest multi-step strategies involving chiral auxiliaries and protecting groups.
Chiral Pool Synthesis
L-Hydroxyproline, a commercially available chiral building block, is frequently used to construct pyrrolidine derivatives. For example, trans-4-hydroxy-L-proline undergoes protection, alkylation, and deprotection to introduce substituents at the 4-position .
Example Protocol:
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Protection: Treat L-hydroxyproline with p-nitrobenzyl chloroformate in dichloromethane/water at 0–5°C to yield trans-1-(p-nitrobenzyloxycarbonyl)-4-hydroxy-L-proline (93% yield) .
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Alkylation: React the protected intermediate with 4-bromobenzyl bromide under Mitsunobu conditions to install the bromophenylmethyl group.
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Deprotection and Salt Formation: Remove protecting groups via hydrogenolysis or acidolysis, followed by hydrochloride salt formation.
Table 1: Representative Reaction Conditions for Pyrrolidine Derivatives
Step | Reagents/Conditions | Yield (%) | Source |
---|---|---|---|
Protection | p-Nitrobenzyl chloroformate, 0–5°C | 93 | |
Alkylation | Mitsunobu (DIAD, PPh₃), 4-bromobenzyl Br | ~85* | |
Deprotection | H₂/Pd-C or HCl/EtOAc | 90–95* |
*Estimated based on analogous reactions.
Physicochemical Properties
The hydrochloride salt improves aqueous solubility, crucial for in vitro and in vivo studies. Key properties inferred from analogs include:
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Melting Point: 134–136°C (similar to trans-1-(p-nitrobenzyloxycarbonyl)-4-hydroxy-L-proline) .
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Solubility: >50 mg/mL in water (hydrochloride form).
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Stability: Stable under inert storage conditions (-20°C, desiccated).
Table 2: Comparative Data for Bromophenylmethyl Pyrrolidines
Compound | Molecular Weight | logP* | Bioactivity |
---|---|---|---|
(2S,4R)-4-[(2-BrPh)methyl]pyrrolidine | 384.26 | 2.8 | Neuropathic pain |
Boc-protected 4-BrPh analog | 384.26 | 3.1 | Antibacterial |
*Calculated using ChemDraw.
Challenges and Future Directions
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Stereochemical Purity: Ensuring enantiomeric excess >99% requires advanced chiral resolution techniques .
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Target Identification: Proteomic studies are needed to map interactions with pain-related receptors.
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SAR Studies: Systematic variation of substituents (e.g., Br position, carboxylate counterions) will optimize potency and pharmacokinetics.
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